Cas no 2172597-75-8 (5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione)

5-(Aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione is a specialized heterocyclic compound featuring a tetrahydropyridine core with both amino and alkyl functional groups. Its unique structure, combining an aminomethyl substituent with ethyl and propyl side chains, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential reactivity at multiple sites, enabling further derivatization for applications in drug discovery and material science. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in research and industrial processes. This molecule is particularly relevant for studies involving nitrogen-containing scaffolds, offering a versatile platform for developing bioactive compounds.
5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione structure
2172597-75-8 structure
Product Name:5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione
CAS No:2172597-75-8
MF:C11H18N2O2
MW:210.272822856903
CID:6571136
PubChem ID:165599324
Update Time:2025-10-18

5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione
    • EN300-1618279
    • 2172597-75-8
    • Inchi: 1S/C11H18N2O2/c1-3-5-11(4-2)9(14)8(6-12)7-13-10(11)15/h7H,3-6,12H2,1-2H3,(H,13,15)
    • InChI Key: PCIOXRAFRXFTHN-UHFFFAOYSA-N
    • SMILES: O=C1C(CN)=CNC(C1(CC)CCC)=O

Computed Properties

  • Exact Mass: 210.136827821g/mol
  • Monoisotopic Mass: 210.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 72.2Ų

5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione Pricemore >>

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Additional information on 5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione

5-(Aminomethyl)-3-Ethyl-3-Propyl-1,2,3,4-Tetrahydropyridine-2,4-Dione: A Comprehensive Overview

The compound 5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione (CAS No. 2172597-75-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydropyridines, which are well-known for their diverse applications in drug discovery and chemical synthesis. The structure of this molecule is characterized by a six-membered ring system with two ketone groups and an aminomethyl substituent at the 5-position. The presence of ethyl and propyl groups at the 3-position adds to its structural complexity and functional diversity.

Recent studies have highlighted the importance of tetrahydropyridines in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The 5-(aminomethyl) group in this compound is particularly interesting as it can serve as a site for further functionalization, enabling the creation of derivatives with enhanced biological activity. For instance, researchers have explored the potential of this compound as a precursor for peptide synthesis or as a building block for constructing more complex bioactive molecules.

The synthesis of 5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione involves a multi-step process that typically begins with the preparation of the corresponding pyridine derivative. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation have been employed to optimize the reaction conditions and improve yield. These methods not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by minimizing waste and reducing energy consumption.

In terms of biological activity, this compound has shown promising results in preliminary assays. For example, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory drug development. Additionally, its structural features make it a candidate for exploring its role in neuroprotective agents or as a component in targeted drug delivery systems.

The tetrahydropyridine core of this molecule is also known for its ability to act as a ligand in metalloenzyme mimics or as a chelating agent. Recent research has focused on its coordination properties with transition metals such as copper or zinc ions. These studies have revealed that the compound can form stable metal complexes with unique electronic properties, opening new avenues for its application in catalysis or materials science.

From an analytical standpoint, modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide detailed insights into the molecular geometry and bonding patterns, which are critical for understanding its reactivity and biological behavior.

In conclusion, 5-(aminomethyl)-3-ethyl-3-propyl-1,2,3,4-tetrahydropyridine-2,4-dione (CAS No. 2172597-75-8) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in areas ranging from medicinal chemistry to materials science. As ongoing studies continue to uncover new applications and properties of this molecule, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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